molecular formula C18H24ClF3N6O3 B3237427 5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine hydrochloride hydrate CAS No. 1389337-64-7

5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine hydrochloride hydrate

Cat. No.: B3237427
CAS No.: 1389337-64-7
M. Wt: 464.9 g/mol
InChI Key: CWULNKGRTQZGTJ-UHFFFAOYSA-N
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Description

5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine hydrochloride hydrate is a complex organic compound with potential applications in various fields of science and industry. Its molecular structure includes a pyrimidinyl group, a trifluoromethyl group, and morpholinyl groups, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through multicomponent reactions involving formaldehyde, uracil analogs, and amines. The reaction typically proceeds under basic or acidic conditions, and sometimes under solvent-free and microwave irradiation conditions.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, using catalysts, and implementing purification techniques to achieve the desired purity.

Types of Reactions:

  • Reduction: Reduction reactions can be used to modify the compound, potentially altering its chemical properties.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Hydroxylated derivatives, carboxylic acids.

  • Reduction: Amine derivatives, alcohols.

  • Substitution: Alkylated, acylated, or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential anticancer, anti-inflammatory, and antiviral activities. Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The exact mechanism of action depends on the specific application, but generally, the compound interacts with molecular targets such as enzymes, receptors, or other proteins. It may inhibit or activate these targets, leading to a biological response.

Comparison with Similar Compounds

  • 4-(2,6-Dimorpholinopyrimidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine

  • 5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(chloromethyl)pyridin-2-amine

  • 5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(bromomethyl)pyridin-2-amine

Uniqueness: 5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine hydrochloride hydrate stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O2.ClH.H2O/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27;;/h9-11H,1-8H2,(H2,22,23);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWULNKGRTQZGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClF3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735861
Record name 5-[2,6-Bis(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389337-64-7
Record name 5-[2,6-Bis(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Charge a nitrogen-flushed 2 L reactor that equipped with an overhead stirrer, condenser, nitrogen inlet/outlet and 500 mL addition funnel with 82.08 g (0.20 mol, 1 eq.) of 5 and 792 g (1.0 L) of acetone. Stir the slurry at 25° C. for 15 minutes. Add a solution of 34.3 mL (0.206 mol, 1.03 eq.) of 6 N hydrogen chloride in water. Add 3 mg of seed. Solids formed. Add 20 mL of water. Heat the batch to reflux (55-56° C.) and maintain at reflux for 15 minutes. Cool to 20° C. over 1.5 h. Cool to 5° C. over 1 h and filter the solids. Wash the filter cake with 80 mL of 5° C. acetone and dry the solids at 40° C., 35 mbar for 16 h to afford 70.4 g (75.7% yield) of the title compound as a yellow, crystalline solid. Following this procedure, the resulting compound is the monohydrate of the monohydrochloride salt (Polymorph Form Ha) of the Compound of Formula A.
Name
Quantity
82.08 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
34.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
75.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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